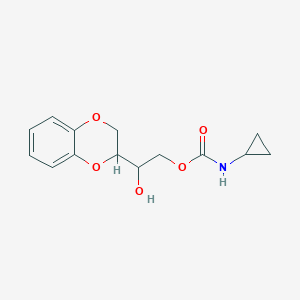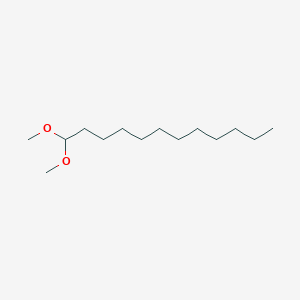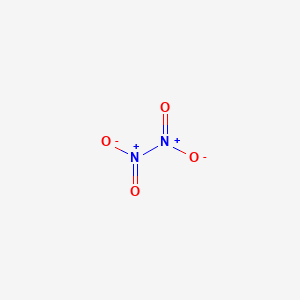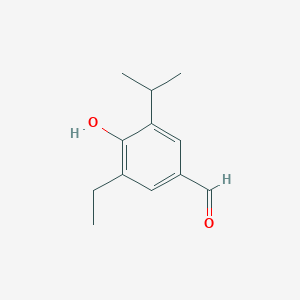
3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde, also known as EIHB, is a synthetic compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is a member of the benzaldehyde family, which is widely used in the production of perfumes, flavors, and pharmaceuticals. EIHB has emerged as a promising compound due to its unique chemical structure and properties that make it suitable for diverse applications.
作用機序
The mechanism of action of 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde is not fully understood. However, studies have shown that 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde exerts its biological effects through multiple pathways. 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
生化学的および生理学的効果
3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde has been shown to exhibit various biochemical and physiological effects. Studies have shown that 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde has potent antioxidant activity, which can protect cells from oxidative stress-induced damage. Additionally, 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde has been shown to exhibit anti-inflammatory properties, which can reduce inflammation in various tissues. 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde has also been shown to induce apoptosis in cancer cells, which can inhibit tumor growth.
実験室実験の利点と制限
3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde has several advantages and limitations for lab experiments. One of the advantages of 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde is its unique chemical structure, which makes it suitable for diverse applications. Additionally, 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde is relatively stable and can be easily synthesized using common laboratory techniques. However, one of the limitations of 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde is its low solubility in water, which can limit its use in certain applications. Additionally, further studies are needed to fully understand the toxicity and safety profile of 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde.
将来の方向性
There are several future directions for research on 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde. One potential direction is the development of 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde-based drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, researchers can explore the potential of 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde for use in other applications, such as the production of perfumes and flavors. Further studies are also needed to fully understand the mechanism of action and potential toxicity of 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde.
合成法
The synthesis of 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde involves a series of chemical reactions that require specific reagents and conditions. One of the most commonly used methods for synthesizing 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde is the Grignard reaction, which involves the reaction of ethylmagnesium bromide with 4-hydroxy-5-isopropylbenzaldehyde. The resulting product is then treated with an acid to form 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions and the reduction of 3-ethyl-4-nitro-5-isopropylbenzaldehyde.
科学的研究の応用
3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde has shown potential for various scientific research applications. One of the most significant applications of 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde is in the field of medicinal chemistry. Researchers have identified 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde as a potential drug candidate for treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising compound for drug development.
特性
CAS番号 |
10507-86-5 |
|---|---|
製品名 |
3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde |
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC名 |
3-ethyl-4-hydroxy-5-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C12H16O2/c1-4-10-5-9(7-13)6-11(8(2)3)12(10)14/h5-8,14H,4H2,1-3H3 |
InChIキー |
YBIFTNXBVUSIGK-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC(=C1)C=O)C(C)C)O |
正規SMILES |
CCC1=C(C(=CC(=C1)C=O)C(C)C)O |
その他のCAS番号 |
10507-86-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



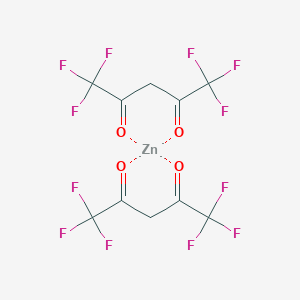
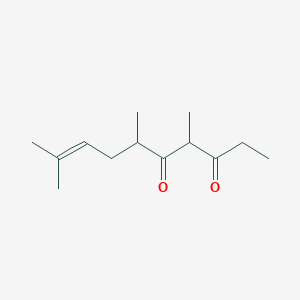
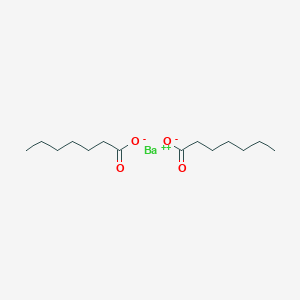

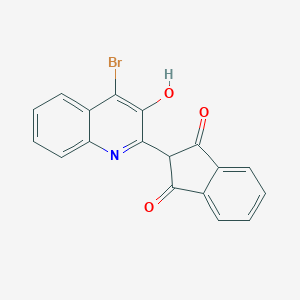
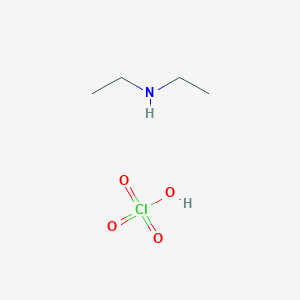


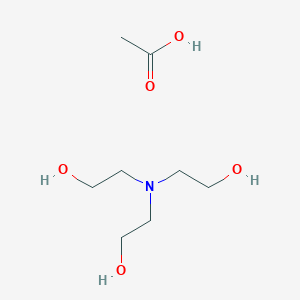
![4-[(Methoxycarbonyl)oxy]benzoic acid](/img/structure/B77649.png)
